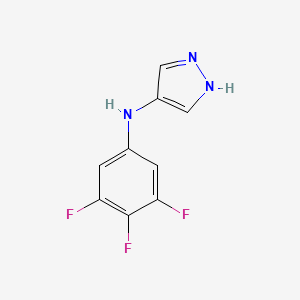

N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine

Description

N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a trifluorophenyl substituent at the pyrazole’s 4-amino position. This compound belongs to a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial agent development. The trifluorophenyl group enhances lipophilicity and metabolic stability, making it a key structural motif for optimizing pharmacokinetic properties .

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

N-(3,4,5-trifluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H6F3N3/c10-7-1-5(2-8(11)9(7)12)15-6-3-13-14-4-6/h1-4,15H,(H,13,14) |

InChI Key |

UATYTCYLRMRJBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine typically begins with commercially available 3,4,5-trifluoroaniline and 4-chloropyrazole.

Reaction Steps:

Industrial Production Methods:

- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its electronic properties.

Substitution: The compound can participate in substitution reactions, where the trifluorophenyl group or the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule.

Scientific Research Applications

Chemistry:

- N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology:

- In biological research, this compound can be used to study the effects of trifluorophenyl and pyrazole derivatives on biological systems. It may serve as a probe or a lead compound in drug discovery.

Medicine:

- The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug development.

Industry:

- In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluorophenyl group and the pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues in the OCM Series (Oxazole-Carboxamide Derivatives)

describes oxazole-carboxamide derivatives (e.g., OCM-31 to OCM-34) featuring fluorinated aryl groups. While distinct in their oxazole core, these compounds share similarities in fluorine substitution patterns:

- OCM-34 (N-(3-(Pyridin-2-yl)propyl)-5-(3,4,5-trifluorophenyl)oxazole-4-carboxamide) contains the same 3,4,5-trifluorophenyl group as the target compound. Its synthesis involves coupling 5-(3,4,5-trifluorophenyl)oxazole-4-carboxylic acid with 3-(pyridin-2-yl)propan-1-amine, yielding >95% HPLC purity .

- Key Difference: The oxazole core in OCM-34 versus the pyrazole core in the target compound alters electronic properties and binding interactions.

Pyrazole-3-amine Derivatives with Halogenated Substituents

and highlight 1,5-disubstituted pyrazole-3-carboxamides with halogenated aryl groups:

- Compound 5i : Features a 3,4,5-trifluorophenyl group linked to a pyrazole via a carboxamide bridge. Its synthesis involves trifluoronaphthone intermediates, yielding a molecular weight of 595.25 g/mol .

- Compound 4h : Contains a 4-fluorophenyl group and demonstrates anti-inflammatory activity. Its molecular weight (630.10 g/mol) and bromine substitution differentiate it from the target compound .

- Comparison: The trifluorophenyl group in 5i enhances metabolic stability compared to mono- or di-fluorinated analogs like 4h. However, bulky substituents (e.g., tert-butyl in 5i) may reduce bioavailability.

Acylthioureas with Trifluorophenyl Moieties

evaluates acylthioureas bearing 2,4,5-trifluorophenyl or 3,4,5-trichlorophenyl groups. These compounds exhibit potent antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, with fluorine atoms enhancing membrane permeability .

Commercial Pyrazol-4-amine Derivatives

lists 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1179359-70-6), a benzyl-substituted analog. Its structural similarity lies in the pyrazole core and halogenated aryl group, but the chloro-fluorophenyl substituent and benzyl linkage distinguish its reactivity and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.